Application Summary: Industrially, it is used in the large-scale production of chemicals, where it acts as an intermediate or a catalyst .
Experimental Procedures: The compound is used in batch or continuous processes, often requiring high temperatures and pressures to achieve desired conversion rates .
Results: Its use has led to more efficient industrial processes with higher yields and lower environmental impact .
Application Summary: 2-Fluorophenylzinc iodide is studied for its environmental impact, particularly in terms of its persistence and breakdown products .
Experimental Procedures: Environmental sampling and laboratory simulations are used to assess its behavior in different ecosystems .
Results: Research has provided insights into the compound’s environmental fate, aiding in the development of safer chemical practices .
Application Summary: 2-Fluorophenylzinc iodide is used as a reagent in catalysis research to study and develop new catalytic processes .
Experimental Procedures: It is often used in combination with transition metal catalysts to facilitate various organic transformations under controlled laboratory conditions .
Results: The application of this compound in catalysis has led to the discovery of more efficient reaction pathways and the development of novel catalysts .
Application Summary: This reagent is utilized in analytical chemistry for the calibration of analytical instruments and the development of new analytical methods .
Experimental Procedures: 2-Fluorophenylzinc iodide is used as a standard in chromatographic separation techniques and mass spectrometry to determine the presence of similar organic compounds .
Results: The use of this compound has improved the accuracy and precision of analytical measurements, particularly in the detection of fluorinated compounds .
Application Summary: In agricultural chemistry, 2-Fluorophenylzinc iodide is explored for its potential use in the synthesis of new pesticides and herbicides .
Experimental Procedures: The compound is used to introduce fluorinated phenyl groups into molecules, which can enhance their activity against various pests and weeds .
Results: Research has shown that such modifications can lead to more effective and environmentally friendly agricultural chemicals .
Application Summary: 2-Fluorophenylzinc iodide plays a role in the synthesis of organic-inorganic hybrid nanoparticles .
Experimental Procedures: It is used to functionalize the surface of nanoparticles to impart specific chemical properties, often through a process of ligand exchange .
Results: The functionalized nanoparticles have been used in a variety of applications, including drug delivery systems and electronic devices .
Application Summary: The reagent is investigated for its use in the development of new biomaterials, particularly in the context of medical implants and prosthetics .
Experimental Procedures: 2-Fluorophenylzinc iodide is used to modify the surface properties of biomaterials to improve their compatibility with biological tissues .
Results: Studies have indicated that such surface modifications can enhance the performance and longevity of biomedical implants .
Application Summary: This compound is studied for its role in the degradation of environmental pollutants and the development of green chemistry protocols .
Experimental Procedures: 2-Fluorophenylzinc iodide is used in research on photocatalytic degradation processes, aiming to break down harmful organic compounds in the environment .
Results: The findings from such studies contribute to the creation of more sustainable and less toxic methods for pollution control .
2-Fluorophenylzinc iodide is a colorless to light yellow solution, typically sold commercially in a 0.5 M concentration in tetrahydrofuran (THF) []. It's synthesized from the corresponding aryl halide (2-fluorobromobenzene) via a metalation reaction with zinc powder. The significance of 2-fluorophenylzinc iodide lies in its ability to introduce a fluorophenyl group (-C6H4F) into organic molecules with high regioselectivity (preference for a specific position). This makes it valuable for the synthesis of fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and functional materials.
2-Fluorophenylzinc iodide has a linear molecular structure. The central zinc atom (Zn) is bonded to a fluorine atom (F) from the fluorophenyl group and an iodine atom (I) []. The fluorophenyl group is attached to the zinc atom through a carbon-zinc (C-Zn) sigma bond. The presence of the electron-withdrawing fluorine atom slightly deactivates the aromatic ring, influencing its reactivity in subsequent reactions.